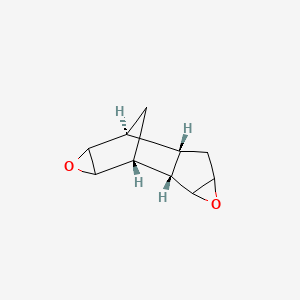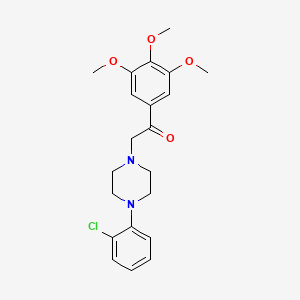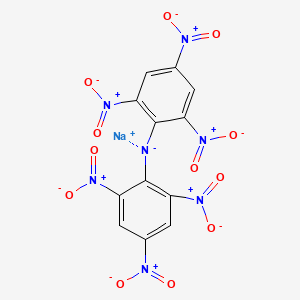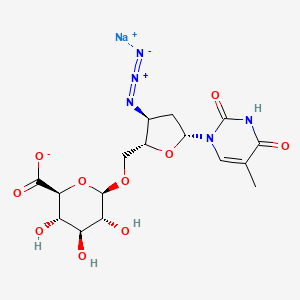
Dicyclopentadiene dioxide, endo
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclopentadiene dioxide, endo, is a chemical compound with the molecular formula C10H12O2. It is a derivative of dicyclopentadiene, which is obtained as a by-product from the steam cracking process during the production of ethylene . This compound is known for its unique structure, which includes two epoxide groups, making it a valuable intermediate in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dicyclopentadiene dioxide, endo, can be synthesized through the epoxidation of dicyclopentadiene. One common method involves the use of cumene hydroperoxide as an oxidizing agent in the presence of a titanium-containing silica catalyst . Another method employs 50% industrial hydrogen peroxide as the oxidant, with a macroporous crosslinked polystyrene resin grafted with N-benzyl-N,N-dimethyl-N-dodecyl quaternary ammonium phosphor tungsten heteropoly acid salts as the tri-phase phase transfer catalyst . The optimal reaction conditions for this method include a reaction temperature of 60°C and a reaction time of 12 hours, resulting in a yield of up to 89% .
Industrial Production Methods
Industrial production of this compound, typically involves large-scale epoxidation processes using similar oxidizing agents and catalysts as mentioned above. The choice of catalyst and reaction conditions can vary depending on the desired yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dicyclopentadiene dioxide, endo, undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex epoxide derivatives.
Reduction: Reduction reactions can convert the epoxide groups into hydroxyl groups.
Substitution: The epoxide groups can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and cumene hydroperoxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more complex epoxides, while reduction can yield diols.
Applications De Recherche Scientifique
Dicyclopentadiene dioxide, endo, has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound’s epoxide groups make it useful in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of epoxide-containing pharmaceuticals.
Industry: It is used in the production of resins, adhesives, and coatings due to its reactive epoxide groups.
Mécanisme D'action
The mechanism of action of dicyclopentadiene dioxide, endo, primarily involves its epoxide groups. These groups can undergo ring-opening reactions, which are catalyzed by acids or bases. The resulting intermediates can then participate in various chemical transformations, making the compound a versatile reagent in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dicyclopentadiene: The parent compound, which lacks the epoxide groups.
Cyclopentadiene: A simpler diene that can undergo Diels-Alder reactions to form dicyclopentadiene.
Norbornene: Another bicyclic compound that can undergo similar reactions.
Uniqueness
Dicyclopentadiene dioxide, endo, is unique due to its two epoxide groups, which provide it with distinct reactivity compared to its parent compound and other similar compounds. This makes it particularly valuable in the synthesis of complex organic molecules and polymers.
Propriétés
Formule moléculaire |
C10H12O2 |
|---|---|
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
(1R,2S,7S,8S)-4,10-dioxapentacyclo[6.3.1.02,7.03,5.09,11]dodecane |
InChI |
InChI=1S/C10H12O2/c1-4-3-2-6-10(11-6)7(3)5(1)9-8(4)12-9/h3-10H,1-2H2/t3-,4-,5+,6?,7-,8?,9?,10?/m0/s1 |
Clé InChI |
BQQUFAMSJAKLNB-XTNZTGIRSA-N |
SMILES isomérique |
C1[C@H]2[C@@H]3CC4C([C@@H]3[C@@H]1C5C2O5)O4 |
SMILES canonique |
C1C2C3CC4C(C3C1C5C2O5)O4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,5-Diphenyl-7-(piperidin-1-yl)[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B13824971.png)
![N-Isopentyl-4-[[4-(trifluoromethyl)benzothiazol-2-YL]azo]-2,5-xylidine](/img/structure/B13824973.png)

![2-Ethyl-5-{[2-(morpholin-4-yl)-2-phenylethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B13824984.png)

![N-[(4-Dimethylaminophenyl)-(2-hydroxynaphthalen-1-YL)-methyl]-acetamide](/img/structure/B13824987.png)
![[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl (Z,12R)-12-hydroxyoctadec-9-enoate](/img/structure/B13825005.png)

![4-butyl-N-[5-(butylsulfinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B13825013.png)
